![molecular formula C17H23N3O B7562967 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7562967.png)
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone, also known as PBD-123, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This action may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone in lab experiments is its potent anticonvulsant and anxiolytic effects, which make it a useful tool for studying the mechanisms underlying these conditions. Additionally, this compound has been found to be well-tolerated in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone. One potential avenue of research is to further investigate its mechanism of action and how it interacts with the GABA-A receptor. Additionally, further studies could be conducted to explore its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Finally, future studies could aim to develop more water-soluble derivatives of this compound to overcome its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its potent anticonvulsant, anxiolytic, and antidepressant effects make it a useful tool for studying the mechanisms underlying these conditions. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone involves the reaction of 1-(2-bromoethyl)-3-(1-propan-2-ylbenzimidazol-2-yl)piperidine with potassium ethylate in ethanol. This reaction results in the formation of this compound as a white solid with a yield of 60-70%.
Scientific Research Applications
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-[3-(1-propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)20-16-9-5-4-8-15(16)18-17(20)14-7-6-10-19(11-14)13(3)21/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAIEHLVHRVKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

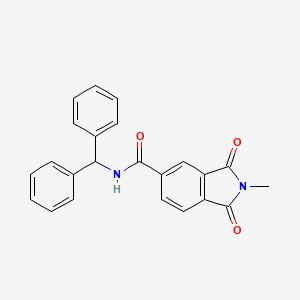
![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)
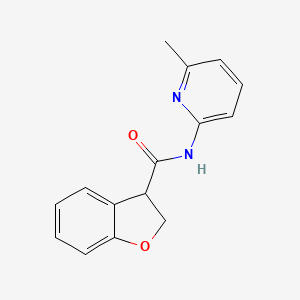
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
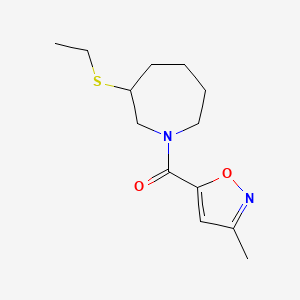
![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
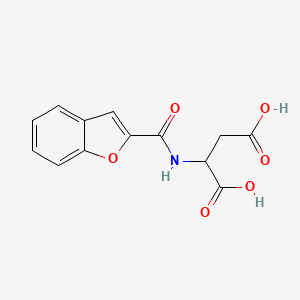
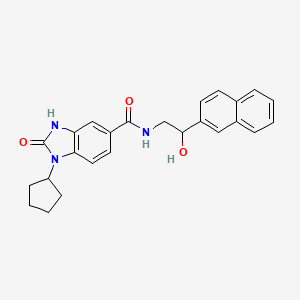
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)